molecular formula C10H13N5O12P3-3 B1265137 dATP trianion

dATP trianion

Cat. No. B1265137
M. Wt: 488.16 g/mol
InChI Key: SUYVUBYJARFZHO-RRKCRQDMSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

DATP(3-) is a 2'-deoxyribonucleoside triphosphate oxoanion that is the trianion of 2'-deoxyadenosine 5'-triphosphate, arising from deprotonation of three of the four triphosphate OH groups;  major species at pH 7.3. It is a conjugate base of a dATP. It is a conjugate acid of a dATP(4-).

Scientific Research Applications

Fluorescent Probes for DNA Synthesis

Fluorescent dATP trianions have been synthesized and characterized for their potential use in living animals as probes for DNA synthesis. Compounds like TAMRA-dATP, Cy3-dATP, and BODIPY-dATP were shown to be incorporated into the DNA of dividing cells in live zebrafish embryos. These compounds vary in their embryonic toxicity, with TAMRA-dATP exhibiting superior characteristics in terms of brightness, low toxicity, and rapid incorporation and depletion kinetics in live animals. This advancement allows for real-time visualization of DNA replication and chromosome segregation in vivo, marking a significant leap in biological imaging and molecular biology studies (Schreier et al., 2020).

Gene Cloning and Expression

In another application, chemically modified dATP was utilized in a PCR-based synthesis of a gene. This dATP variant carried a bulky triethylsilylethynyl group, rendering the gene internally protected against cleavage by restriction endonucleases. This protective modification facilitated the cloning of the gene into a plasmid, which was then replicated by E. coli and used for protein production. This innovative approach integrates the principles of protecting group chemistry and molecular biology, highlighting the potential of dATP trianion derivatives in gene cloning and protein production processes (Kielkowski et al., 2013).

DNA Synthesis Termination and Sequencing

dATP trianions have also been explored as components in sequencing technologies. A study reported the use of N6-alkylated, photocleavable 2′-deoxyadenosine triphosphates as reversible terminators for DNA synthesis. These nucleotides were utilized in cyclic reversible termination (CRT) sequencing, a method that aims to produce accurate sequence information efficiently. The N6-(2-nitrobenzyl)-dATP, in particular, showed promising incorporation and termination properties with commercially available DNA polymerases, signifying a novel paradigm in sequencing technology that could facilitate medical resequencing of human genomes en masse (Wu et al., 2007).

Biological Imaging and Disease Treatment

Furthermore, dATP trianions have been implicated in the development of fluorescent organic nanoparticles (FNPs) for biological sensors, biological imaging, and disease treatment. For instance, a study reported the facile conjugation of polyethylene glycol (PEG) and an aggregation-induced emission (AIE) dye, with the resulting amphiphilic triblock copolymers self-assembling into FNPs that emit strong blue-green fluorescence in aqueous solutions. These FNPs demonstrated excellent cytocompatibility and cell uptake behavior, suggesting their potential in biomedical applications such as targeted imaging and therapy (Wan et al., 2015).

properties

Molecular Formula

C10H13N5O12P3-3

Molecular Weight

488.16 g/mol

IUPAC Name

[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/p-3/t5-,6+,7+/m0/s1

InChI Key

SUYVUBYJARFZHO-RRKCRQDMSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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